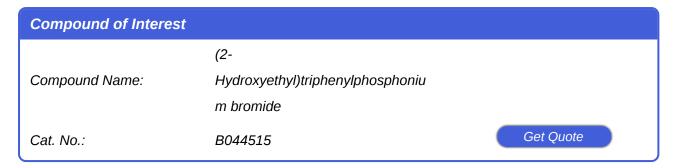


Structure and molecular formula of (2-Hydroxyethyl)triphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to (2-Hydroxyethyl)triphenylphosphonium bromide

Introduction

(2-Hydroxyethyl)triphenylphosphonium bromide is a quaternary phosphonium salt that serves as a versatile reagent in organic synthesis and has garnered interest for its biological activities. Structurally, it consists of a central phosphorus atom bonded to three phenyl groups and a 2-hydroxyethyl group, with a bromide anion providing charge neutrality. Its primary application in chemical research is as a precursor to a phosphonium ylide for use in the Wittig reaction, a cornerstone method for alkene synthesis.[1] More recently, the triphenylphosphonium (TPP) cation moiety has been extensively studied as a vector for targeting mitochondria in living cells, opening avenues for its use in drug delivery and cancer research.[2][3][4] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, applications, and the molecular mechanism underlying its cytotoxic effects.

Structure and Chemical Properties

The fundamental chemical and physical properties of **(2-Hydroxyethyl)triphenylphosphonium bromide** are summarized below.

Molecular Structure and Formula



Molecular Formula: C20H20BrOP[5]

Linear Formula: HOCH2CH2P(C6H5)3Br[6][7]

• IUPAC Name: (2-hydroxyethyl)triphenylphosphanium bromide

CAS Number: 7237-34-5[5][6]

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Structure:

Physicochemical Data

All quantitative data for the compound are presented in Table 1 for clarity and ease of comparison.

| Property | Value | Reference(s) |
|------------------|--|--------------|
| Molecular Weight | 387.26 g/mol | [2] |
| Appearance | White to pale cream crystalline powder | [2] |
| Melting Point | 217-219 °C | [6] |
| Boiling Point | 499.5 °C at 760 mmHg | [1] |
| Density | 1.26 g/cm ³ | [1] |
| Purity (Assay) | ≥97% | [6][7] |
| Solubility | Soluble in water | [1] |
| Sensitivity | Hygroscopic | [1] |

Expected Spectroscopic Data



While specific high-resolution spectra are not widely published, the expected nuclear magnetic resonance (NMR) and infrared (IR) characteristics can be predicted based on the molecule's structure. These are crucial for identity confirmation post-synthesis.

| Spectroscopy | Expected Peaks and Signals | |
|--------------------------|---|--|
| ¹ H-NMR | ~7.7-7.9 ppm (m, 15H): Protons on the three phenyl groups attached to phosphorus. ~3.9-4.1 ppm (m, 2H): Methylene protons adjacent to the phosphorus atom (-CH ₂ -P). ~3.7-3.9 ppm (m, 2H): Methylene protons adjacent to the hydroxyl group (-CH ₂ -OH). Variable (br s, 1H): Hydroxyl proton (-OH), shift is concentration and solvent dependent. | |
| ¹³ C-NMR | ~135 ppm, ~134 ppm, ~130 ppm, ~118 ppm: Aromatic carbons of the phenyl groups. ~60 ppm: Carbon of the methylene group adjacent to the hydroxyl (-CH ₂ -OH). ~25 ppm: Carbon of the methylene group adjacent to the phosphorus (-CH ₂ -P). | |
| FTIR (cm ⁻¹) | ~3300-3400 (broad): O-H stretching of the hydroxyl group. ~3050 (sharp): Aromatic C-H stretching. ~1435 (sharp): P-Phenyl (P-Ph) stretching. ~1110 (sharp): C-O stretching of the primary alcohol. | |

Experimental Protocols

This section details the methodologies for the synthesis of (2-

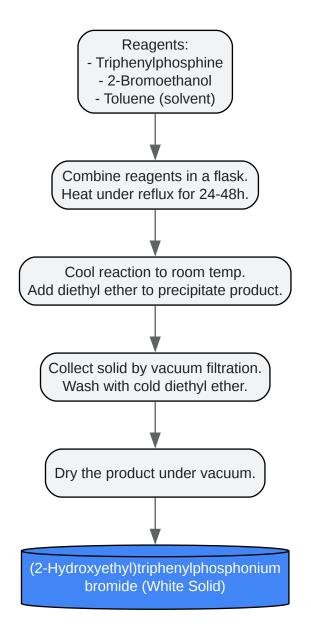
Hydroxyethyl)triphenylphosphonium bromide and its subsequent use in a representative Wittig reaction.

Synthesis of (2-Hydroxyethyl)triphenylphosphonium bromide



The compound is synthesized via a standard Sn2 reaction between triphenylphosphine and 2-bromoethanol. The lone pair of electrons on the phosphorus atom acts as a nucleophile, attacking the electrophilic carbon of 2-bromoethanol and displacing the bromide ion.

Workflow for Synthesis



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Caption: Synthesis of (2-Hydroxyethyl)triphenylphosphonium bromide.

Detailed Protocol:



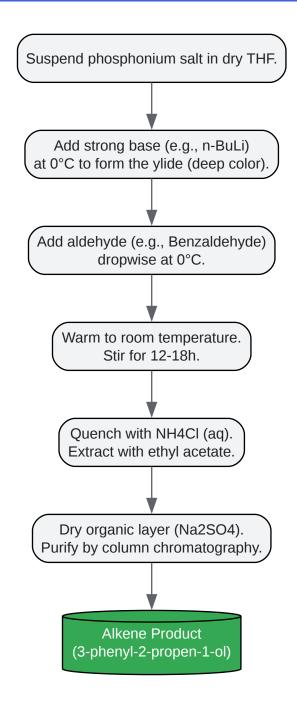
- Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add triphenylphosphine (26.2 g, 100 mmol) and dry toluene (100 mL).
- Reaction: Stir the mixture to dissolve the triphenylphosphine. Add 2-bromoethanol (12.5 g, 100 mmol) to the solution via syringe.
- Heating: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 24 hours. The progress can be monitored by TLC or ³¹P NMR.
- Isolation: After cooling to room temperature, the phosphonium salt may begin to precipitate. Add an equal volume of diethyl ether (100 mL) to the cooled mixture with vigorous stirring to induce full precipitation of the product.
- Purification: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold diethyl ether (2 x 50 mL) to remove any unreacted starting materials.
- Drying: Transfer the purified solid to a watch glass and dry in a vacuum oven at 50 °C for 12 hours to yield (2-Hydroxyethyl)triphenylphosphonium bromide.

Application: Wittig Reaction

The synthesized phosphonium salt is the precursor to the corresponding ylide, which can then react with an aldehyde or ketone to form an alkene. This protocol describes the reaction with benzaldehyde to form 3-phenyl-2-propen-1-ol.

Workflow for Wittig Reaction





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Caption: Wittig reaction workflow using the phosphonium salt.

Detailed Protocol:

 Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend (2-Hydroxyethyl)triphenylphosphonium bromide (3.87 g, 10 mmol) in 50 mL of anhydrous tetrahydrofuran (THF).



- Ylide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (n-BuLi, 1.6 M in hexanes, 6.9 mL, 11 mmol) dropwise. A deep orange or red color indicates the formation of the ylide. Stir for 1 hour at 0 °C.
- Carbonyl Addition: Add benzaldehyde (1.06 g, 10 mmol) dissolved in 10 mL of dry THF to the ylide solution dropwise, maintaining the temperature at 0 °C.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.
- Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 3-phenyl-2-propen-1-ol.

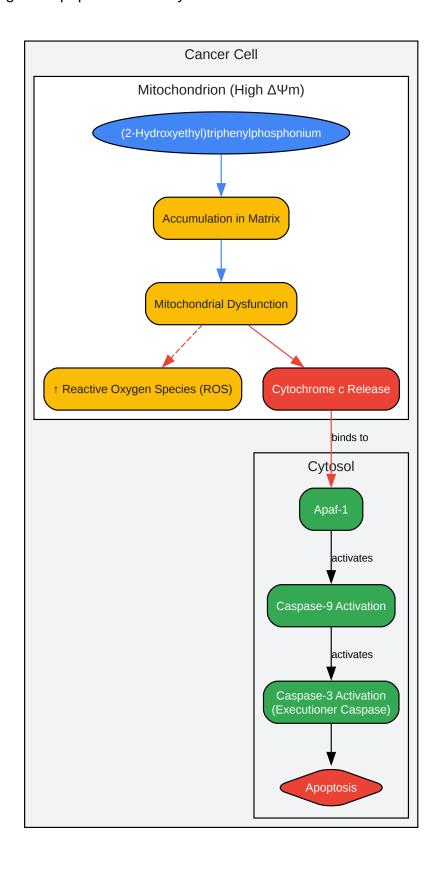
Mechanism of Cytotoxicity and Biological Applications

While a potent synthetic tool, the triphenylphosphonium (TPP) cation itself possesses significant biological activity. TPP-containing molecules are known to selectively accumulate within mitochondria, driven by the large mitochondrial membrane potential ($\Delta\Psi$ m), which is significantly more negative in cancer cells compared to normal cells.[2][8] This targeted accumulation forms the basis of its application as a cytotoxic agent and a mitochondrial-targeting drug delivery vector.[4]

The cytotoxic mechanism is primarily initiated by the disruption of mitochondrial function.[9] High concentrations of the TPP cation within the mitochondrial matrix can inhibit the respiratory chain, leading to decreased ATP production and an increase in the generation of reactive oxygen species (ROS).[10] The resulting oxidative stress and mitochondrial damage trigger the intrinsic pathway of apoptosis.[2][3] This involves the release of cytochrome c from the mitochondria into the cytosol, which activates a caspase cascade (notably caspase-9 and caspase-3), culminating in programmed cell death.[10]



Mitochondrial-Targeted Apoptosis Pathway



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Caption: Generalized pathway for TPP-induced mitochondrial apoptosis.

Conclusion

(2-Hydroxyethyl)triphenylphosphonium bromide is a valuable chemical entity with a dual role. In organic synthesis, it is a stable and reliable precursor for the Wittig reaction, enabling the stereoselective formation of alkenes. For drug development professionals, its triphenylphosphonium core provides a powerful mitochondrial-targeting moiety. The ability of TPP cations to exploit the unique physiology of cancer cell mitochondria to induce apoptosis highlights its potential as a scaffold for developing novel anticancer therapeutics. The experimental protocols and mechanistic insights provided herein serve as a foundational resource for researchers in both synthetic chemistry and pharmacology.

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